Chromium(2+);methanidylidynechromium

Übersicht

Beschreibung

Chromium carbide is a refractory ceramic compound composed of chromium and carbon. It exists in several chemical compositions, including Cr₃C₂, Cr₇C₃, and Cr₂₃C₆. This compound is known for its high hardness, strength, and excellent corrosion resistance, making it valuable in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chromium carbide can be synthesized through several methods:

Mechanical Alloying: This involves grinding metallic chromium and pure carbon (graphite) into a fine powder, pressing it into a pellet, and subjecting it to hot isostatic pressing.

Reduction of Chromium Oxide: Chromium carbide can be obtained by reducing chromium oxide with carbon at high temperatures.

Industrial Production Methods:

Pack Cementation: This method involves coating a substrate with chromium carbide by heating it in a pack containing chromium powder and a carbon source.

Molten Salt Disproportionation Reaction: Chromium carbide coatings can be prepared on graphite surfaces by the disproportionation reaction of chromium ions in molten salts like NaCl-KCl-Cr-CrF₃.

Types of Reactions:

Oxidation: Chromium carbide can undergo oxidation to form chromium oxide and carbon dioxide at high temperatures.

Reduction: It can be reduced to chromium metal and carbon under specific conditions.

Substitution: Chromium carbide can participate in substitution reactions where carbon atoms are replaced by other elements.

Common Reagents and Conditions:

Oxidation: Typically involves high temperatures and an oxidizing atmosphere.

Reduction: Requires a reducing agent like hydrogen or carbon monoxide at elevated temperatures.

Substitution: Involves reactive elements or compounds that can replace carbon atoms in the carbide structure.

Major Products Formed:

Oxidation: Chromium oxide (Cr₂O₃) and carbon dioxide (CO₂).

Reduction: Chromium metal (Cr) and carbon ©.

Substitution: Various substituted carbides depending on the substituting element.

Wissenschaftliche Forschungsanwendungen

Catalysis

Chromium complexes, including Chromium(2+);methanidylidynechromium, have been studied for their catalytic properties. The unique electronic structure allows for interactions with various substrates, making them suitable candidates for catalyzing chemical reactions. Research has focused on:

- Hydrogenation Reactions : The ability to facilitate hydrogenation processes could lead to advancements in organic synthesis.

- C-C Bond Formation : Chromium complexes may aid in forming carbon-carbon bonds, crucial for synthesizing complex organic molecules.

Materials Science

The compound's hardness and wear resistance make it a candidate for advanced materials applications:

- Coatings : Research into thermal spray coatings using chromium compounds aims to enhance the durability of components exposed to harsh environments.

- Cutting Tools : Its exceptional hardness positions it as a potential alternative to traditional materials like tungsten carbide in high-speed machining applications.

While research on the biological activity of this compound is limited, preliminary studies suggest potential interactions with biomolecules:

- Antioxidant Properties : Lower oxidation states of chromium may exhibit antioxidant effects that influence metabolic pathways, particularly those related to glucose metabolism.

- Insulin Sensitivity : Similarities with Chromium(3+) suggest potential roles in enhancing insulin sensitivity, warranting further investigation into its biological implications.

Case Study on Catalytic Properties

A study published in a peer-reviewed journal explored the catalytic efficiency of various chromium complexes, including this compound, in hydrogenation reactions. The findings indicated that these complexes could significantly lower activation energy barriers, enhancing reaction rates compared to traditional catalysts.

Material Durability Research

Research conducted on chromium carbide coatings demonstrated that incorporating this compound could improve wear resistance under extreme conditions. This study highlighted its potential application in aerospace components where durability is critical.

Wirkmechanismus

The effectiveness of chromium carbide in various applications is primarily due to its:

High Hardness and Strength: Provides excellent wear resistance and durability.

Corrosion Resistance: Protects underlying materials from oxidation and chemical attack.

Thermal Stability: Retains its properties at high temperatures, making it suitable for high-temperature applications.

The molecular targets and pathways involved include the formation of a protective carbide layer on the surface of materials, which enhances their mechanical and chemical properties .

Vergleich Mit ähnlichen Verbindungen

Chromium carbide is unique compared to other carbides due to its combination of high hardness, strength, and corrosion resistance. Similar compounds include:

Tungsten Carbide (WC): Known for its extreme hardness and used in cutting tools and abrasives.

Silicon Carbide (SiC): Exhibits high thermal conductivity and is used in high-temperature applications.

Titanium Carbide (TiC): Offers high hardness and is used in wear-resistant coatings.

Chromium carbide stands out due to its excellent balance of mechanical properties and corrosion resistance, making it suitable for a wide range of applications .

Biologische Aktivität

Chromium(2+);methanidylidynechromium is a coordination compound of chromium that has garnered attention for its biological activities, particularly in antimicrobial and antioxidant applications. This article reviews the relevant findings from various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic uses.

Synthesis and Structural Characteristics

Chromium complexes, including methanidylidynechromium, are synthesized through various methods involving ligands that enhance their stability and biological activity. These complexes often exhibit unique structural properties due to the presence of π-electrons that facilitate interaction with microbial cell membranes. The synthesis typically involves condensation reactions between chromium salts and organic ligands, leading to macrocyclic structures that improve lipophilicity and cellular penetration.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Chromium complexes have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies show that complexes with chloride ligands exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Linezolid against Staphylococcus aureus and Salmonella typhi .

- The mechanism behind this activity is attributed to the chelation theory, which posits that the ring structure of these complexes reduces metal ion polarity, enhancing their ability to penetrate microbial membranes and disrupt cellular functions .

- Antifungal Activity :

- Antioxidant Activity :

Case Studies and Research Findings

Several studies have explored the biological implications of chromium(2+) complexes:

-

Study on Low-Molecular-Weight Chromium-Binding Substances (LMCr) :

Research indicates that LMCrs derived from chromium can enhance glucose metabolism in adipocytes. When chromium is removed from LMCrs under acidic conditions, their biological activity diminishes significantly, but reintroducing Cr3+ restores functionality . -

Chromium-Pyridine Carboxylate Complexes :

Investigations into chromium complexes with pyridine carboxylates reveal that certain structures enhance insulin sensitivity and glucose uptake in skeletal muscle cultures. Notably, Cr tripicolinate was effective in increasing lean body mass in humans .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various chromium complexes:

| Complex Type | Antibacterial Activity | Antifungal Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High (e.g., against S. aureus) | Moderate (e.g., against C. albicans) | Moderate to significant |

| Cr dinicotinate | Enhanced insulin activity | Not specified | Not specified |

| Cr tripicolinate | Increased glucose uptake | Not specified | Not specified |

Eigenschaften

IUPAC Name |

chromium(2+);methanidylidynechromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C.3Cr/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEHJMMRQRRJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

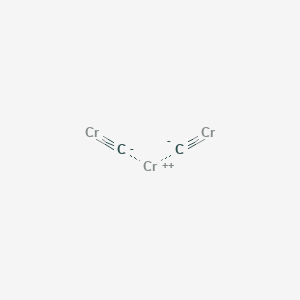

Canonical SMILES |

[C-]#[Cr].[C-]#[Cr].[Cr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2093954 | |

| Record name | Chromium carbide (Cr3C2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2093954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12012-35-0 | |

| Record name | Chromium carbide (Cr3C2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2093954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the primary applications of chromium carbide?

A1: Chromium carbide finds extensive use in applications demanding high wear and corrosion resistance. Notably, it serves as a coating material for base metals like iron, enhancing their durability and longevity. [, ] It also plays a crucial role in high-performance ceramic composites, where it forms a matrix reinforced with materials like tungsten carbide, further enhancing its mechanical properties. []

Q2: Which chromium carbide phases are commonly encountered, and how do their properties differ?

A2: Common chromium carbide phases include Cr3C2, Cr7C3, and Cr23C6. [, , ] Density functional theory (DFT) calculations reveal distinct electronic structures and bonding characteristics among these phases. For instance, Cr3C2 exhibits the strongest covalent character, while Cr7C3 displays the highest metallicity. [] This difference in bonding nature contributes to their varying mechanical properties and stability.

Q3: How does the addition of chromium carbide impact the properties of steel?

A3: Incorporating chromium carbide into steel significantly enhances its hardness and wear resistance. Studies have shown that chromium carbide coatings applied through various techniques, such as thermo-reactive diffusion, can drastically increase the surface hardness of steel. [, , ] This increased hardness and wear resistance make chromium carbide-coated steels suitable for demanding applications like cutting tools and components subjected to abrasive environments.

Q4: Can chromium carbide improve the oxidation resistance of materials?

A4: Yes, chromium carbide exhibits good oxidation resistance, especially when incorporated into composites. Research on chromium carbide/Ni3Al composites reveals their superior oxidation resistance compared to conventional high-temperature wear-resistant materials like Stellite alloys. [, ] The formation of a protective oxide layer, primarily composed of α-Al2O3, contributes to this enhanced oxidation resistance. []

Q5: Are there any challenges associated with the use of chromium carbide in specific applications?

A5: While chromium carbide offers several advantages, challenges exist. One notable issue is the potential for intergranular corrosion in nickel-chromium steels due to the presence of chromium carbides at grain boundaries. [] Understanding the formation and distribution of these carbides is crucial for mitigating such corrosion risks.

Q6: What methods are commonly employed for the synthesis of chromium carbide?

A6: Chromium carbide synthesis commonly involves reducing chromium oxide (Cr2O3) with carbon sources at high temperatures. [, ] Researchers have explored various carbon materials, including nanofibrous carbon with a high specific surface area, for this purpose. [] Other techniques, such as direct reduction using nano carbon black powder, are also employed to produce ultrafine chromium carbide powders. []

Q7: How does the choice of carbon source influence chromium carbide synthesis?

A7: The carbon source significantly impacts the characteristics of the synthesized chromium carbide. Using nanofibrous carbon, known for its high specific surface area, has been shown to result in finely dispersed chromium carbide (Cr3C2) powders. [] The morphology and size distribution of the carbon source can influence the reaction kinetics and ultimately the properties of the resulting carbide.

Q8: What role does temperature play in the formation of specific chromium carbide phases?

A8: Temperature control is critical in obtaining desired chromium carbide phases. Studies indicate that varying the synthesis temperature can lead to the formation of different chromium carbide phases. [] For instance, synthesizing chromium carbide at temperatures lower than the optimal value can result in a mixture of Cr7C3 and Cr23C6, while higher temperatures might yield Cr3C2 with impurities. []

Q9: How can chromium carbide coatings be applied to substrates?

A9: Several techniques are employed for applying chromium carbide coatings. These include:

- Thermo-reactive diffusion (TRD): This method involves the diffusion of chromium and carbon into the substrate at elevated temperatures, leading to in-situ formation of chromium carbide. [, , ]

- Plasma spraying: This technique involves injecting chromium carbide powder into a plasma jet, which melts and propels the particles towards the substrate, forming a coating upon impact. [, ]

- Electro-spark coating: This method utilizes electrical discharges to erode material from an electrode (containing chromium carbide) and deposit it onto the substrate, creating a coating. []

- Direct laser deposition: This approach involves feeding chromium carbide powder into a laser beam focused on the substrate. The laser melts the powder and creates a molten pool where the coating is formed. [, ]

Q10: What factors influence the quality and performance of chromium carbide coatings?

A10: Several factors contribute to the quality and performance of chromium carbide coatings:

- Coating technique: The chosen deposition method significantly affects coating properties like thickness, uniformity, adhesion to the substrate, and the resulting microstructure. [, , ]

- Process parameters: Parameters specific to each coating technique, such as temperature, time, and atmosphere for TRD, or plasma power and powder feed rate for plasma spraying, play a crucial role in determining coating quality. [, , ]

- Substrate material: The substrate material and its surface preparation influence the adhesion and overall performance of the coating. [, ]

- Post-treatment: Heat treatments or other post-deposition processes can further modify the microstructure and properties of the coating. []

Q11: How is computational chemistry being used to study chromium carbide?

A11: Computational methods like Density Functional Theory (DFT) provide valuable insights into the electronic structure, bonding characteristics, and stability of different chromium carbide phases. [, ] These calculations help predict properties like bulk moduli, shear moduli, and electronic density of states, which are crucial for understanding their behavior in various applications.

Q12: What are the common techniques used to characterize chromium carbide materials?

A12: Characterizing chromium carbide materials typically involves a combination of techniques:

- X-ray diffraction (XRD): XRD helps identify the crystalline phases present in the material, providing information about the specific chromium carbide phases formed. [, ]

- Scanning electron microscopy (SEM): SEM allows visualization of the material's morphology, including grain size, shape, and distribution of different phases. [, , ]

- Energy-dispersive X-ray spectroscopy (EDX): Coupled with SEM, EDX provides elemental analysis, confirming the composition and distribution of chromium, carbon, and other elements in the material. [, ]

- Microhardness testing: This technique measures the material's resistance to indentation, offering insights into its hardness and wear resistance. [, , ]

- Electrochemical testing: Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are employed to evaluate the corrosion behavior of chromium carbide materials in different environments. [, ]

Q13: How does the microstructure of chromium carbide relate to its properties?

A13: The microstructure of chromium carbide, including the size, morphology, and distribution of different phases, significantly influences its mechanical and corrosion properties. For example, a fine and uniform distribution of chromium carbide particles within a matrix generally leads to enhanced hardness and wear resistance. [, ]

Q14: How can the performance of chromium carbide be optimized for specific applications?

A14: Optimizing chromium carbide performance involves tailoring its properties to meet specific application requirements:

- Compositional control: Adjusting the carbon-to-chromium ratio during synthesis can alter the resulting phases and their properties. [, ]

- Microstructure control: Controlling processing parameters during synthesis or coating deposition can influence grain size, phase distribution, and overall microstructure, impacting properties like hardness and wear resistance. [, , ]

- Alloying: Adding alloying elements to chromium carbide or its matrix can further enhance specific properties, such as oxidation resistance or high-temperature strength. [, , ]

Q15: Are there any environmental concerns associated with chromium carbide?

A15: While chromium carbide itself is generally considered environmentally benign, the production and disposal of chromium-containing materials require careful consideration due to the potential release of chromium (VI) compounds, which are known to be toxic. Proper waste management and recycling strategies are crucial to minimize environmental impact. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.